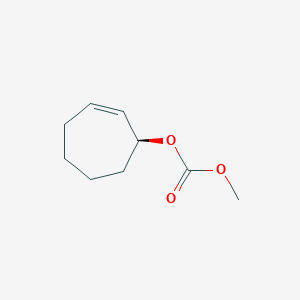

(1S)-Cyclohept-2-en-1-yl methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-Cyclohept-2-en-1-yl methyl carbonate is an organic compound that belongs to the class of carbonates It features a cycloheptene ring with a methyl carbonate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-Cyclohept-2-en-1-yl methyl carbonate typically involves the reaction of cyclohept-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonate ester. The general reaction scheme is as follows:

Cyclohept-2-en-1-ol+Methyl chloroformatePyridine(1S)-Cyclohept-2-en-1-yl methyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S)-Cyclohept-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction can lead to the formation of alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alcohols, amines, or thiols can react with the carbonate group under basic conditions.

Major Products Formed

Oxidation: Formation of cyclohept-2-en-1-one.

Reduction: Formation of cyclohept-2-en-1-ol.

Substitution: Formation of various esters or ethers depending on the nucleophile used.

Scientific Research Applications

(1S)-Cyclohept-2-en-1-yl methyl carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-Cyclohept-2-en-1-yl methyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Cyclohept-2-en-1-yl acetate: Similar structure but with an acetate group instead of a carbonate group.

Cyclohept-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl carbonate group instead of a methyl carbonate group.

Cyclohex-2-en-1-yl methyl carbonate: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.

Uniqueness

(1S)-Cyclohept-2-en-1-yl methyl carbonate is unique due to its specific ring size and the presence of a methyl carbonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

(1S)-Cyclohept-2-en-1-yl methyl carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cycloheptene ring with a methyl carbonate functional group, which is significant for its biological interactions.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting several key areas:

1. Anticancer Activity

Research indicates that derivatives of cycloalkenes, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on cancer cell lines such as HeLa and BxPC-3. The IC50 values reported for related compounds suggest a promising potential for this class of compounds in cancer therapy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cycloheptene derivative | HeLa | 10.0 |

| Cycloheptene derivative | BxPC-3 | 0.5 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cellular signaling pathways.

2. Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Compounds with similar structural motifs have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. This property is crucial as it suggests a protective effect against cellular damage and inflammation.

3. Enzyme Inhibition

Studies have shown that certain derivatives can inhibit specific enzymes involved in cancer progression and inflammation. For example, the inhibition of matrix metalloproteinases (MMPs), which play a role in tumor metastasis, has been observed with some cycloalkene derivatives. This inhibition could be attributed to the unique steric and electronic properties imparted by the methyl carbonate group.

Case Studies

Several studies have specifically focused on the biological activity of cycloalkene derivatives:

Case Study 1: Anticancer Activity Assessment

A study published in the Journal of Cancer Science and Clinical Therapeutics evaluated the anticancer effects of various cycloalkene derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity towards cancer cells compared to normal cells. The selectivity index (SI) was calculated to assess the therapeutic potential:

| Compound | SI (Selectivity Index) |

|---|---|

| Cycloheptene derivative | >3 |

An SI greater than 3 indicates a favorable therapeutic window for potential clinical applications.

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that this compound might exert its effects through modulation of signaling pathways associated with apoptosis and cell proliferation. These pathways include the MAPK/ERK pathway, which is often dysregulated in cancer.

Properties

CAS No. |

627853-99-0 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

[(1S)-cyclohept-2-en-1-yl] methyl carbonate |

InChI |

InChI=1S/C9H14O3/c1-11-9(10)12-8-6-4-2-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3/t8-/m1/s1 |

InChI Key |

JBNXIJQCLFLBPX-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)O[C@H]1CCCCC=C1 |

Canonical SMILES |

COC(=O)OC1CCCCC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.